molecular formula C12H14FNO4 B7935077 2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoicacid

2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoicacid

Cat. No.: B7935077
M. Wt: 255.24 g/mol
InChI Key: DQHJNHWFPYGLOO-UHFFFAOYSA-N
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Description

2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoic acid is an organic compound with the molecular formula C12H14FNO4 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl-protected amino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the fluorine atom. One common method includes the following steps:

    Protection of the Amino Group: The amino group of the precursor is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Fluorination: The protected intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino compound. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites.

Comparison with Similar Compounds

Similar Compounds

    2-([(Benzyloxy)carbonyl]amino)butanoic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    2-([(Benzyloxy)carbonyl]amino)propanoic acid: A shorter chain analog with distinct chemical behavior.

    2-([(Benzyloxy)carbonyl]amino)oxy)propanoic acid: Contains an additional oxygen atom, altering its chemical and biological properties.

Uniqueness

2-([(Benzyloxy)carbonyl]amino)-4-fluorobutanoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the fluorine atom. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHJNHWFPYGLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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